2-ethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-1-carboxamide
Description
2-ethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-1-carboxamide is a synthetic small molecule characterized by a naphthalene core linked to a carboxamide group. The ethoxy substituent at the 2-position of the naphthalene ring and the 7-methyl-2-oxo-1H-quinolin moiety attached via an ethyl spacer distinguish it structurally. These features likely influence its physicochemical properties (e.g., solubility, logP) and biological interactions, such as binding affinity to enzymatic targets or receptors.
Properties
CAS No. |
851404-56-3 |
|---|---|
Molecular Formula |
C25H24N2O3 |
Molecular Weight |
400.478 |
IUPAC Name |
2-ethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C25H24N2O3/c1-3-30-22-11-10-17-6-4-5-7-20(17)23(22)25(29)26-13-12-19-15-18-9-8-16(2)14-21(18)27-24(19)28/h4-11,14-15H,3,12-13H2,1-2H3,(H,26,29)(H,27,28) |
InChI Key |
JSRUBECKYFALLP-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCCC3=CC4=C(C=C(C=C4)C)NC3=O |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
2-ethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-1-carboxamide is a synthetic compound belonging to the class of quinoline derivatives. Quinoline derivatives are recognized for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C25H24N2O3 |
| Molecular Weight | 400.5 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C25H24N2O3/c1-3... |
| InChI Key | JSRUBECKYFALLP-UHFFFAOYSA-N |
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, including enzymes and receptors involved in various cellular pathways. The compound may exert its effects by:
- Inhibiting Enzymatic Activity : Targeting key enzymes that play a role in cancer progression or microbial resistance.
- Modulating Receptor Activity : Interacting with receptors that regulate cell proliferation and apoptosis.
- Inducing Apoptosis : Triggering programmed cell death in cancer cells, which is crucial for effective cancer therapy.
Anticancer Activity
Recent studies have indicated that quinoline derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting tumor growth and inducing apoptosis in various cancer cell lines.
Case Study Example :
A study demonstrated that a related quinoline compound exhibited cytotoxic effects on FaDu hypopharyngeal tumor cells, showing better efficacy than the reference drug bleomycin . The structure–activity relationship suggests that the unique substitution pattern contributes to its enhanced binding affinity to target proteins involved in tumorigenesis.
Antimicrobial Properties
The compound has also been studied for its potential antimicrobial activity. Quinoline derivatives are known to disrupt bacterial cell membranes and inhibit bacterial growth.
Research Findings
Several research articles have reported on the synthesis and biological evaluation of related compounds, highlighting their potential therapeutic applications:
- Synthesis Techniques : The synthesis typically involves multi-step organic reactions, including the formation of the quinoline core followed by coupling with naphthalene derivatives.
- Biological Evaluation : Various studies have employed in vitro assays to assess the cytotoxicity and mechanism of action against specific cancer cell lines, providing insights into the compound's therapeutic potential .
- Structure–Activity Relationship (SAR) : Research indicates that modifications in the molecular structure can significantly impact the biological activity, suggesting avenues for developing more potent analogs.
Comparison with Similar Compounds
Structural Analogues: Naphthalene Carboxamides with Varied Substituents
Several naphthalene carboxamide derivatives have been reported, differing in substituents on the aromatic rings or the ethyl linker. Key examples include:
Table 1: Comparison of Naphthalene Carboxamide Derivatives
*Estimated based on structural similarity to Y203-8387.
†Calculated using ChemDraw software.
Key Observations :
- The 7-methyl-2-oxo-1H-quinolin moiety introduces a heterocyclic system absent in simpler analogues like Y203-8387, which may confer unique binding interactions (e.g., hydrogen bonding via the oxo group) .
Halogenated and Trifluoromethyl-Substituted Analogues
Patented compounds with halogen or trifluoromethyl (CF3) groups exhibit distinct pharmacological profiles:
Table 2: Halogenated/Trifluoromethyl Derivatives
*Estimated based on molecular formula.
Key Observations :
- Halogenated derivatives (e.g., II-M.X.10) often exhibit increased potency due to electron-withdrawing effects but may face toxicity risks .
Quinoline-Based Compounds
Quinoline derivatives, such as TAS-103 (Fig. 1, ), share structural motifs with the target compound:
Table 3: Quinoline Derivatives Comparison
Key Observations :
- TAS-103’s indenoquinolinone core confers planarity, enhancing DNA intercalation, whereas the target compound’s non-fused quinolin may limit such interactions .
- The ethoxy-naphthalene group in the target compound could modulate solubility compared to TAS-103’s polar hydroxy group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
